4-FLUORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE
Overview
Description
4-FLUORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE is a synthetic compound that belongs to the class of triazolophthalazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolophthalazine core: This step involves the cyclization of appropriate precursors under reflux conditions in ethanol.
Introduction of the fluorophenyl group: This is achieved through a nucleophilic substitution reaction using fluorobenzene derivatives.
Coupling with benzamide: The final step involves the coupling of the intermediate with benzamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenated compounds and strong bases (e.g., NaOH) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
4-FLUORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where the compound has been shown to inhibit the growth of cancer cells by targeting kinases like c-Met and VEGFR-2 .
Comparison with Similar Compounds
Similar Compounds
Foretinib: A known kinase inhibitor with a similar mechanism of action.
Triazolopyrazine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Uniqueness
4-FLUORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy.
Properties
IUPAC Name |
4-fluoro-N-[3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O/c1-14-19-7-2-3-8-20(19)22-27-26-21(29(22)28-14)16-5-4-6-18(13-16)25-23(30)15-9-11-17(24)12-10-15/h2-13H,1H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTFRFHDHWENIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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